4-Methoxypicolinimidamide sesquihydrochloride
Overview
Description
4-Methoxypicolinimidamide sesquihydrochloride is a chemical compound with the molecular formula C14H21Cl3N6O2 and a molecular weight of 411.71 g/mol . It is a pyridyl carboxamidine ligand known for its role in nickel-catalyzed cross-coupling reactions . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of 4-Methoxypicolinimidamide sesquihydrochloride involves synthetic routes that typically include the reaction of 4-methoxypyridine with suitable amidine precursors under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like nickel chloride . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Methoxypicolinimidamide sesquihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It participates in substitution reactions, particularly in nickel-catalyzed cross-coupling reactions with alkyl halides.
Common reagents and conditions used in these reactions include nickel catalysts, solvents like ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted pyridyl derivatives .
Scientific Research Applications
4-Methoxypicolinimidamide sesquihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxypicolinimidamide sesquihydrochloride involves its role as a ligand in nickel-catalyzed reactions. It coordinates with nickel ions to form stable complexes that facilitate the activation of alkyl halides and other electrophiles . This coordination enhances the reactivity of the nickel catalyst, enabling efficient cross-coupling reactions . The molecular targets and pathways involved include the formation of nickel-ligand complexes and subsequent catalytic cycles that lead to the desired products .
Comparison with Similar Compounds
4-Methoxypicolinimidamide sesquihydrochloride can be compared with other similar compounds such as:
Pyridine-2,6-bis(carboximidamide) dihydrochloride: Another pyridyl carboxamidine ligand used in nickel catalysis.
N-Cyano-4-methoxy-picolinimidamide: A related compound with similar chemical properties and applications.
tBubpyCAMCN: A bipyridine carboxamidine ligand used in cross-coupling reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly effective in certain nickel-catalyzed reactions .
Properties
IUPAC Name |
4-methoxypyridine-2-carboximidamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9N3O.3ClH/c2*1-11-5-2-3-10-6(4-5)7(8)9;;;/h2*2-4H,1H3,(H3,8,9);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAGCEXZVYMDKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=N)N.COC1=CC(=NC=C1)C(=N)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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